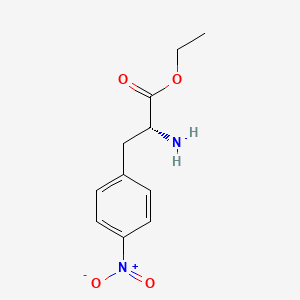

Ethyl (R)-2-amino-3-(4-nitrophenyl)propanoate

Description

Ethyl (R)-2-amino-3-(4-nitrophenyl)propanoate is a chiral ester featuring an amino group at the α-carbon, a 4-nitrophenyl substituent at the β-carbon, and an ethyl ester group. Its structure has been confirmed via single-crystal X-ray diffraction (R factor = 0.043), revealing a planar molecular geometry with slight deviations due to substituent twisting . The nitro group enhances electron-withdrawing effects, influencing reactivity in nucleophilic substitutions and catalytic processes .

Properties

Molecular Formula |

C11H14N2O4 |

|---|---|

Molecular Weight |

238.24 g/mol |

IUPAC Name |

ethyl (2R)-2-amino-3-(4-nitrophenyl)propanoate |

InChI |

InChI=1S/C11H14N2O4/c1-2-17-11(14)10(12)7-8-3-5-9(6-4-8)13(15)16/h3-6,10H,2,7,12H2,1H3/t10-/m1/s1 |

InChI Key |

BNIKYBDDYIQCEB-SNVBAGLBSA-N |

Isomeric SMILES |

CCOC(=O)[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])N |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl ®-2-amino-3-(4-nitrophenyl)propanoate typically involves the esterification of ®-2-amino-3-(4-nitrophenyl)propanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of Ethyl ®-2-amino-3-(4-nitrophenyl)propanoate may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation and recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Nitration of Phenylalanine Derivatives

The synthesis begins with phenylalanine or its derivatives, which undergo nitration to introduce the nitro group at the para position. This step uses nitric acid in sulfuric acid at controlled temperatures (-10°C to -20°C) to ensure regioselectivity and minimize side reactions .

Esterification

The carboxylic acid group is converted to an ethyl ester via esterification . This involves:

-

Protection of the amino group using acetic anhydride and triethylamine to avoid side reactions during esterification.

-

Reaction conditions : The process is carried out at 5°C to 20°C in tetrahydrofuran (THF) or methanol/water mixtures, followed by purification .

Nitration Reaction

Mechanism :

The phenylalanine backbone is nitrated at the para position of the benzene ring using a nitric acid-sulfuric acid mixture. This step is critical for introducing the nitro group, which influences the compound’s electronic properties and biological activity .

Conditions :

-

Reagents : HNO₃, H₂SO₄

-

Temperature : -10°C to -20°C

-

Solvent : Sulfuric acid medium

Esterification

Mechanism :

The carboxylic acid group undergoes esterification with ethanol to form the ethyl ester. This step enhances stability and solubility for downstream applications.

Conditions :

-

Reagents : Acetic anhydride, triethylamine

-

Temperature : 5°C to 20°C

-

Solvent : THF or methanol/water mixtures

Nitro Group

-

Reduction : The nitro group can be reduced to an amine using reagents like zinc and ammonium chloride in methanol/water mixtures .

-

Substitution : Fluorine-substituted nitrobenzene derivatives react via nucleophilic aromatic substitution when treated with amines (e.g., methyl (2S)-2-cyanoacetate) .

Ester Group

-

Hydrolysis : The ethyl ester can undergo hydrolysis under acidic or basic conditions to regenerate the carboxylic acid, though this is typically avoided to preserve stability .

Protecting Group Strategies

During synthesis, the amino group is protected (e.g., with acetyl groups) to prevent undesired reactions. This step is critical for maintaining stereochemical integrity and enabling selective transformations. The protecting group is later removed via standard deprotection methods .

6

Scientific Research Applications

Scientific Research Applications

Ethyl (R)-2-amino-3-(4-nitrophenyl)propanoate has several notable applications in scientific research:

-

Drug Development :

- The compound is investigated for its potential as a lead compound in drug development due to its structural similarity to natural amino acids like phenylalanine. Its interactions with biological targets may lead to new therapeutic agents.

-

Biochemical Probes :

- It serves as a biochemical probe in studies aimed at understanding metabolic pathways and enzyme interactions. Its nitro group can facilitate various chemical reactions, making it useful in synthetic biology.

- Neuropharmacological Studies :

-

Antiviral Activity :

- Preliminary studies have shown that related compounds exhibit antiviral properties, indicating that this compound could also possess similar effects against viral pathogens.

Neuropharmacological Effects

A study explored the neuroprotective effects of phenylalanine derivatives, indicating that this compound could modulate receptor activity linked to neurotransmitter release and neuronal survival.

Antiviral Screening

In vitro studies have demonstrated that derivatives similar to this compound exhibit antiviral activity against various viruses, emphasizing the need for further investigation into this compound’s potential as an antiviral agent .

Mechanism of Action

The mechanism of action of Ethyl ®-2-amino-3-(4-nitrophenyl)propanoate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereoisomers: (S)-Enantiomer and Derivatives

The (S)-enantiomer, (S)-2-amino-3-(4-nitrophenyl)propanoate monohydrate, shares identical functional groups but differs in optical activity. Crystallographic data (R factor = 0.043) confirm its planar structure, but its biological activity and synthetic applications may diverge due to enantioselectivity in catalysis or receptor binding . For example, Telotristat ethyl, a pharmaceutical derivative of a related (S)-configured compound, shows therapeutic activity in carcinoid syndrome, highlighting the importance of stereochemistry in drug design .

Table 1: Stereoisomer Comparison

Substituent Variations on the Aromatic Ring

Nitro vs. Hydroxyl/Fluoro Groups

Replacing the nitro group with hydroxyl (e.g., ethyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate) or fluorine (e.g., ethyl (2S)-2-amino-3-(4-fluorophenyl)propanoate) alters electronic and solubility properties. The nitro group’s strong electron-withdrawing effect enhances electrophilicity, whereas hydroxyl groups increase hydrophilicity (melting point: 220–235°C for fluorophenyl derivatives) .

Table 2: Aromatic Substituent Effects

Functional Group Modifications

Ester vs. Amide/Carboxylic Acid Derivatives

Hydrolysis of the ethyl ester yields carboxylic acid derivatives (e.g., 2-amino-3-(4-nitrophenyl)propanoic acid), which are water-soluble but less reactive in esterification reactions. Conversely, amide derivatives (e.g., ethyl 2-nitro-2-(4-nitrobenzyl)-3-(4-nitrophenyl)propanoate) show enhanced stability and unique NMR shifts (δ 8.21 ppm for aromatic protons) .

Table 3: Functional Group Comparisons

Halogenated and Heterocyclic Analogs

Brominated analogs (e.g., ethyl 2-bromo-2-cyano-3-(4-nitrophenyl)propanoate) exhibit higher reactivity in nucleophilic substitutions (84% yield) due to bromine’s leaving group ability . Heterocyclic derivatives, such as ethyl 2-amino-3-(1H-indol-3-yl)propanoate, replace the nitro group with indole, shifting applications toward tryptophan-based peptide synthesis (molecular weight: 232.28 g/mol) .

Biological Activity

Ethyl (R)-2-amino-3-(4-nitrophenyl)propanoate, a chiral amino acid derivative, has garnered attention in biochemical research due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular characteristics:

- Molecular Formula : C11H14N2O4

- Molecular Weight : 242.24 g/mol

- Chirality : The compound features a chiral center at the second carbon atom, which is crucial for its biological activity.

The presence of both an amino group and a nitro group suggests significant interactions with biological systems, particularly in neurotransmitter modulation and neuropharmacological applications.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems. Compounds with similar structures have been shown to influence receptor activity, potentially leading to neuroprotective effects. The nitro group may enhance the compound's reactivity and binding affinity to various receptors, including those involved in neurotransmission and metabolic pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Neuroprotective Effects : Similar compounds have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis.

- Antiviral Activity : Some derivatives have shown promise in inhibiting viral entry into cells, which could be relevant for developing antiviral therapeutics .

- Modulation of Neurotransmitter Systems : The compound may affect neurotransmitter production and signaling pathways, contributing to its potential therapeutic applications .

Study 1: Neuroprotective Properties

A study investigating the neuroprotective effects of amino acid derivatives found that this compound exhibited significant protective effects against oxidative stress-induced neuronal damage. The compound was tested in vitro using neuronal cell lines exposed to oxidative agents. Results indicated a reduction in cell death and preservation of mitochondrial function at concentrations as low as 10 µM.

Study 2: Antiviral Activity

In a screening for antiviral compounds, this compound was evaluated against several viruses. It demonstrated effective inhibition of viral replication in Vero cells with an IC50 value of approximately 5 µM. Importantly, the compound showed low cytotoxicity, making it a candidate for further development as an antiviral agent .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to structurally related compounds:

| Compound Name | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Neuroprotective, Antiviral | 5 | Low cytotoxicity |

| Methyl (S)-2-amino-3-(4-nitrophenyl)propanoate | Neurotransmitter modulation | 10 | Higher cytotoxicity observed |

| Ethyl (S)-2-amino-3-(4-nitrophenyl)propanoate | Limited activity reported | N/A | Different solubility properties |

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing Ethyl (R)-2-amino-3-(4-nitrophenyl)propanoate, and how can reaction conditions be optimized?

- Synthetic Routes : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, nitroacetate derivatives (e.g., ethyl nitroacetate) can react with 4-nitrobenzyl halides in anhydrous DMF under argon, using bases like DIPEA to facilitate alkylation .

- Optimization Strategies :

- Temperature Control : Reactions performed at 0°C minimize side reactions .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates .

- Catalysts : Palladium on charcoal (10% Pd/C) is effective for nitro group reductions in hydrogenation steps .

- Yield Improvement : Stepwise purification (e.g., ether extraction, precipitation with hexane) isolates isomers, improving overall yield .

Q. How can researchers validate the structural integrity and enantiomeric purity of this compound?

- Analytical Techniques :

- 1H/13C NMR : Key signals include aromatic protons (δ ~7.7–8.3 ppm for 4-nitrophenyl groups) and ester carbonyl carbons (δ ~168 ppm) .

- X-ray Crystallography : Resolves absolute configuration (e.g., (S)-enantiomer structures reported in monoclinic P2₁ space group, R-factor = 0.043) .

- Chiral HPLC : Separates enantiomers using polysaccharide-based columns (e.g., Chiralpak AD-H) .

Advanced Research Questions

Q. What strategies enable stereoselective synthesis of the (R)-enantiomer, and how do stereochemical discrepancies impact bioactivity?

- Chiral Synthesis :

- Use (R)-BINOL-derived catalysts in asymmetric alkylation .

- Enzymatic resolution with lipases (e.g., Candida antarctica) to hydrolyze undesired enantiomers .

- Bioactivity Implications :

- Enantiomers may exhibit divergent binding affinities (e.g., Telotristat ethyl’s (S)-configuration shows serotonin inhibition ). Contrast with (R)-forms requires in vitro assays (e.g., enzyme inhibition studies) .

Q. How can mechanistic studies elucidate reaction pathways in derivative synthesis?

- Kinetic Analysis : Monitor intermediates via time-resolved FTIR (e.g., nitrile ν ~2209 cm⁻¹, carbonyl ν ~1700 cm⁻¹) .

- Computational Modeling : Density Functional Theory (DFT) calculates transition-state energies for nitrile oxide cycloadditions .

- Isotopic Labeling : 15N-labeled nitro groups track regioselectivity in alkylation steps .

Q. What pharmacological models are suitable for evaluating this compound’s activity?

- In Vitro Assays :

- Enzyme Inhibition : Test against tryptophan hydroxylase (TPH) using fluorometric assays (IC50 determination) .

- Cell-Based Models : Human hepatocyte cultures assess metabolic stability (CYP450 interactions) .

- Structure-Activity Relationships (SAR) : Modify the 4-nitrophenyl group to 4-aminophenyl and compare IC50 shifts .

Q. How should researchers address contradictions in synthetic yields or bioactivity data?

- Yield Discrepancies :

- Replicate reactions with controlled humidity (anhydrous vs. ambient) to assess moisture sensitivity .

- Compare Pd/C vs. Raney Nickel in hydrogenation steps for nitro reductions .

- Bioactivity Variability :

- Validate enantiomeric purity before testing (e.g., circular dichroism for (R)-configuration) .

- Use isothermal titration calorimetry (ITC) to confirm binding thermodynamics .

Methodological Best Practices

- Multi-Technique Validation : Combine NMR, HPLC, and X-ray to confirm structure and purity .

- Chiral Resolution : Prioritize enzymatic methods over chiral auxiliaries to reduce synthetic steps .

- Data Reproducibility : Document reaction parameters (e.g., DIPEA stoichiometry, argon vs. nitrogen atmospheres) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.